N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a combination of chloro, methoxy, fluoro, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, 4-fluoroaniline, and phenylsulfonyl chloride. The synthesis may proceed through the following steps:
Formation of Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under acidic or basic conditions.
Introduction of Substituents: The chloro, methoxy, fluoro, and sulfonyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) as bases.
Coupling Reactions: The final step involves coupling the substituted glycinamide with the phenylsulfonyl chloride using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)
Reducing Agents: Hydrogen gas (H~2~), palladium catalyst (Pd/C)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Hydroxyl derivatives
Reduction Products: Amino derivatives
Substitution Products: Substituted derivatives with various nucleophiles
Scientific Research Applications
N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals: It is explored for its use in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science:
Mechanism of Action
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chloro, methoxy, fluoro, and sulfonyl groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)glycinamide
- N~2~-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycinamide
- N~2~-(4-fluorophenyl)-N-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4S/c1-29-20-12-7-15(22)13-19(20)25(30(27,28)18-5-3-2-4-6-18)14-21(26)24-17-10-8-16(23)9-11-17/h2-13H,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCXEQXLZDRDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.